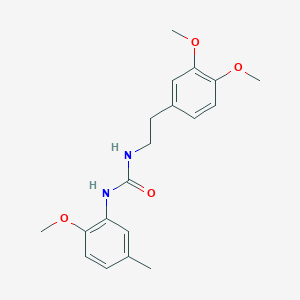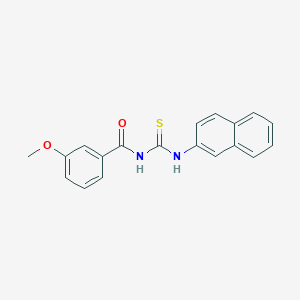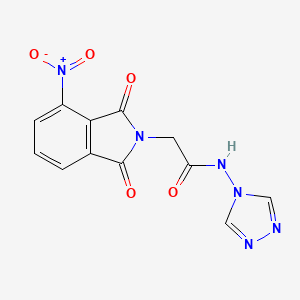![molecular formula C15H16N2O4 B5869618 ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)
ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring, an amino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Coupling Reaction: The intermediate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds with proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the furan ring.
Ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate: Similar structure but contains a thioamide group instead of an amide group.
Uniqueness
Ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is unique due to the presence of both the furan ring and the amide group, which confer specific chemical properties and reactivity.
Propriétés
IUPAC Name |
ethyl 4-(furan-2-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-20-14(18)11-5-7-12(8-6-11)17-15(19)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZUXOLDZYSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)

![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
